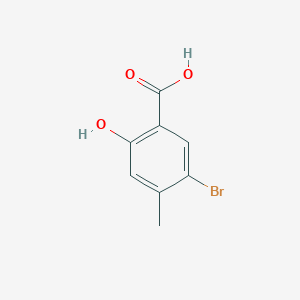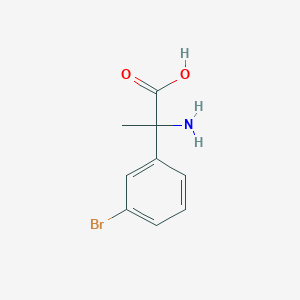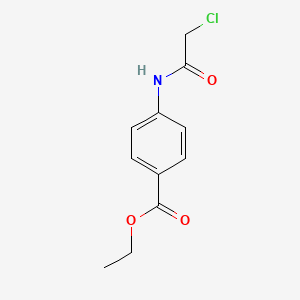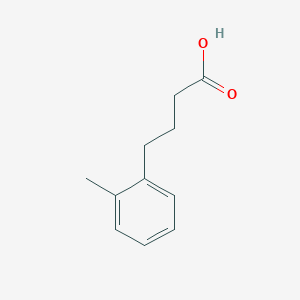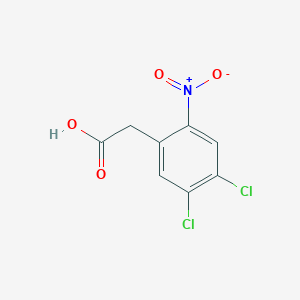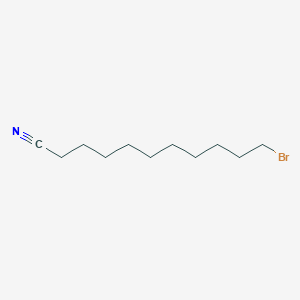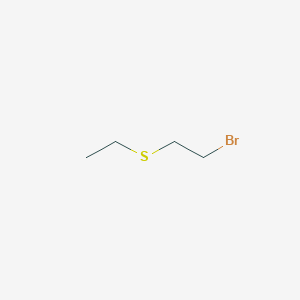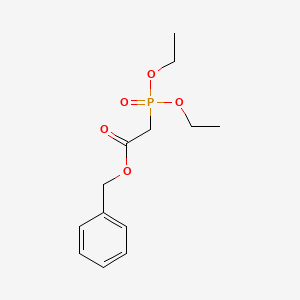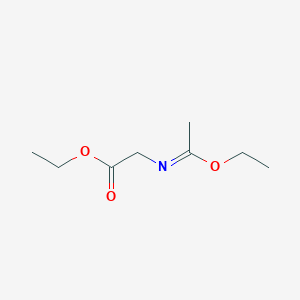
Ethyl 2-(1-ethoxyethylideneamino)acetate
概要
説明
Ethyl 2-(1-ethoxyethylideneamino)acetate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes an ethoxyethylideneamino group attached to an acetate moiety .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(1-ethoxyethylideneamino)acetate can be synthesized through the reaction of glycine ethyl ester hydrochloride with ethyl vinyl ether in the presence of a base . The reaction typically involves the following steps:
- Dissolve glycine ethyl ester hydrochloride in an appropriate solvent such as ethanol.
- Add ethyl vinyl ether to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Ethyl 2-(1-ethoxyethylideneamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The ethoxyethylideneamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethyl 2-aminoacetates.
科学的研究の応用
Ethyl 2-(1-ethoxyethylideneamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
作用機序
The mechanism of action of ethyl 2-(1-ethoxyethylideneamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .
類似化合物との比較
Ethyl 2-(1-ethoxyethylideneamino)acetate can be compared with similar compounds such as:
Ethyl 2-aminoacetate: Lacks the ethoxyethylidene group, making it less reactive in certain substitution reactions.
Ethyl 2-(1-methoxyethylideneamino)acetate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Glycine ethyl ester: A simpler structure without the ethoxyethylidene group, used in different synthetic applications.
The uniqueness of this compound lies in its ethoxyethylideneamino group, which imparts distinct reactivity and properties compared to its analogs .
特性
IUPAC Name |
ethyl 2-(1-ethoxyethylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVIFILFKDQZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NCC(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304420 | |
| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21164-33-0 | |
| Record name | NSC165675 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)
![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)
